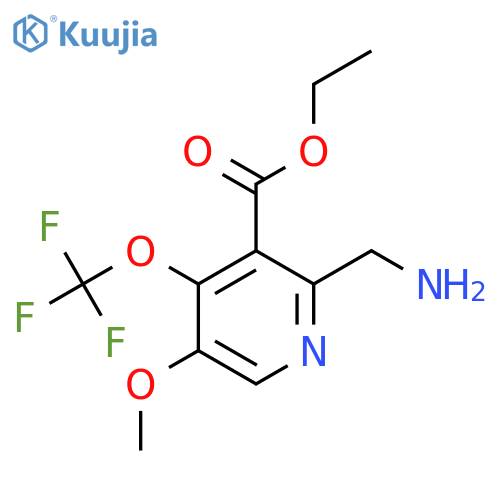Cas no 1804628-12-3 (Ethyl 2-(aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylate)

Ethyl 2-(aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-(aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylate
-
- インチ: 1S/C11H13F3N2O4/c1-3-19-10(17)8-6(4-15)16-5-7(18-2)9(8)20-11(12,13)14/h5H,3-4,15H2,1-2H3
- InChIKey: FRCZWGCWAHZEQR-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(=CN=C(CN)C=1C(=O)OCC)OC)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 327
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 83.7
Ethyl 2-(aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029084896-1g |
Ethyl 2-(aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylate |
1804628-12-3 | 97% | 1g |
$1,504.90 | 2022-04-02 |
Ethyl 2-(aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylate 関連文献
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
Ethyl 2-(aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylateに関する追加情報
Ethyl 2-(aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylate (CAS No. 1804628-12-3): A Comprehensive Overview
Ethyl 2-(aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylate (CAS No. 1804628-12-3) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, characterized by its intricate molecular structure, exhibits a unique combination of functional groups that make it a promising candidate for various biochemical applications.
The molecular formula of this compound can be represented as C12H16F3N3O4, which highlights its complex composition. The presence of multiple heteroatoms, including nitrogen and oxygen, along with the trifluoromethoxy and methoxy substituents, contributes to its diverse chemical properties. These features are particularly relevant in the development of novel therapeutic agents, where structural complexity often correlates with enhanced biological activity.
In recent years, there has been a growing interest in pyridine derivatives due to their wide-ranging pharmacological properties. Pyridine-based compounds are known for their role in modulating various biological pathways, making them valuable in the treatment of diseases such as cancer, inflammation, and neurological disorders. The specific arrangement of functional groups in Ethyl 2-(aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylate positions it as a potent scaffold for further derivatization and optimization.
The aminomethyl group at the 2-position of the pyridine ring introduces a nucleophilic center, which can be readily modified through various chemical reactions. This flexibility allows for the introduction of additional functional groups or the formation of complex molecular architectures. Such modifications are crucial in fine-tuning the pharmacokinetic and pharmacodynamic properties of the compound, ensuring its efficacy and safety in therapeutic applications.
The presence of both methoxy and trifluoromethoxy groups at the 5- and 4-positions, respectively, further enhances the compound's potential as a drug candidate. The methoxy group is a common pharmacophore that can influence solubility and metabolic stability, while the trifluoromethoxy group is known for its ability to enhance binding affinity to biological targets. This combination of substituents makes Ethyl 2-(aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylate a versatile building block for medicinal chemists.
Recent studies have demonstrated the importance of fluorinated aromatic compounds in drug development. The introduction of fluorine atoms into organic molecules can lead to significant improvements in their bioavailability, metabolic stability, and binding affinity. In particular, trifluoromethoxy-substituted pyridines have shown promise in several preclinical studies as inhibitors of key enzymes involved in disease pathways. Ethyl 2-(aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylate aligns with this trend, offering a potential lead compound for further investigation.
The synthesis of Ethyl 2-(aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylate involves multiple steps that require precise control over reaction conditions. The use of advanced synthetic techniques ensures high yield and purity, which are critical for pharmaceutical applications. Current research is focused on optimizing synthetic routes to improve scalability and cost-effectiveness without compromising on quality.
In addition to its synthetic significance, Ethyl 2-(aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylate has potential applications in material science and agrochemicals. Its unique structural features make it suitable for use as an intermediate in the synthesis of more complex molecules with specialized functions. As research continues to uncover new applications for this compound, its importance in various scientific fields is likely to grow.
The growing body of evidence supporting the use of pyridine derivatives in drug discovery underscores the need for comprehensive studies on compounds like Ethyl 2-(aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylate. Further investigation into its biological activity, mechanism of action, and potential side effects will be essential to fully realize its therapeutic potential. Collaborative efforts between academic researchers and industry scientists are crucial in advancing our understanding of this promising compound.
In conclusion, Ethyl 2-(aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylate (CAS No. 1804628-12-3) represents a significant advancement in pharmaceutical chemistry. Its complex molecular structure and diverse functional groups make it a valuable tool for drug discovery and development. As research progresses, this compound is expected to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.
1804628-12-3 (Ethyl 2-(aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylate) 関連製品
- 210107-26-9(2-{4-(trifluoromethyl)phenylmethoxy}ethan-1-ol)
- 40832-47-1(4-Chloro-2-nitro-N,N-di-n-propylaniline)
- 1219172-46-9(methyl 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo1,2-cquinazolin-2-yl}propanoate)
- 1243284-65-2(5-(Aminomethyl)-2-hydroxybenzonitrile)
- 90238-77-0(4,5-dimethyloxolan-3-one, Mixture of diastereomers)
- 1443350-60-4(2-methyl-1-(3-propan-2-yloxyphenyl)propan-2-ol)
- 1135298-33-7(5-amino-2-methyl-2,3-dihydro-1-benzofuran-3-one)
- 2172034-86-3(5-chloro-1H-indazole-3-sulfonyl fluoride)
- 1094648-17-5(1-(5-fluoro-2-methoxyphenyl)-3-methylbutan-1-one)
- 2248311-98-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,4-dichloro-1,2-thiazole-5-carboxylate)




